molecular formula C6H7N3O2 B8502272 3-Methoxy-2-pyrazinecarboxamide CAS No. 21279-63-0

3-Methoxy-2-pyrazinecarboxamide

Cat. No.: B8502272
CAS No.: 21279-63-0
M. Wt: 153.14 g/mol
InChI Key: LZYQFKPLSBGGTK-UHFFFAOYSA-N
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Description

3-Methoxy-2-pyrazinecarboxamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrazine ring core, a heterocyclic structure comprising four carbon atoms and two nitrogen atoms at opposite positions, which is substituted with a methoxy group and a carboxamide moiety . This structure is closely related to Pyrazinamide (PZA), a cornerstone first-line drug used in tuberculosis (TB) treatment regimens . As such, this compound serves as a valuable intermediate or precursor for synthesizing novel chemical entities, particularly in the development of antimycobacterial agents . The primary research value of this compound and its structural analogs lies in their potential antimicrobial activities. Studies on similar pyrazinecarboxamide derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis and various fungal strains such as Trichophyton mentagrophytes . Furthermore, related 3-aminopyrazine-2-carboxamides have been evaluated for their effects on targets like fatty acid synthase I and their potential as inhibitors of photosynthetic electron transport in biochemical studies . The methoxy substitution on the pyrazine ring is a key structural modification that researchers investigate to understand its influence on the compound's lipophilicity, bioavailability, and overall biological activity profile . Applications & Research Areas: • Building block for the synthesis of novel heterocyclic compounds. • Intermediate for potential antimycobacterial and antimicrobial agents . • Substrate for structure-activity relationship (SAR) studies in medicinal chemistry. • Candidate for biochemical research, including enzyme inhibition studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

21279-63-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-methoxypyrazine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)8-2-3-9-6/h2-3H,1H3,(H2,7,10)

InChI Key

LZYQFKPLSBGGTK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C(=O)N

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

One of the prominent applications of 3-Methoxy-2-pyrazinecarboxamide is its role as an antiviral agent. Research indicates that derivatives of pyrazine carboxamides exhibit significant antiviral activity, particularly against influenza viruses.

  • Mechanism of Action : The compound demonstrates a preventive and therapeutic effect against various strains of influenza (A, B, and C types). Its mechanism involves inhibiting viral replication with low cytotoxicity, making it a viable candidate for further development in antiviral therapies .
  • Dosage and Administration : Clinical studies suggest that dosages ranging from 1 to 10 mg/kg can be administered to adults, either orally or through non-oral routes such as injections or aerosols .

Food Flavoring Applications

This compound also finds applications in the food industry, particularly in flavoring agents. Pyrazines are known for their distinctive aroma profiles, which are desirable in various food products.

  • Flavor Profile : The compound contributes to the nutty and roasted flavors often sought after in food formulations. Its presence can enhance the sensory attributes of products such as snacks and baked goods .

Synthesis Methodologies

The synthesis of this compound has been explored through various methodologies aimed at improving yield and efficiency.

  • Synthetic Routes : Recent studies have focused on developing safer and more efficient synthetic routes for pyrazine derivatives. For instance, methods involving condensation reactions of α,β-dicarbonyl compounds with α,β-diamines have shown promise in producing high yields under milder conditions .
  • Yield Improvement : Research indicates that optimized synthetic pathways can achieve yields exceeding 50%, which is advantageous for large-scale production in both pharmaceutical and food industries .

Case Studies

Several case studies highlight the effectiveness and potential of this compound in practical applications:

  • Antiviral Efficacy Study : A study conducted on Vero cells demonstrated the compound's ability to inhibit cell growth at concentrations around 250 µg/mL or more, showcasing its potential as a therapeutic agent against viral infections .
  • Flavor Enhancement Trials : In controlled feeding experiments, the incorporation of pyrazine derivatives into food formulations resulted in enhanced flavor profiles, demonstrating their utility in food chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazinecarboxamides exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Substituents Key Features
3-Methoxy-2-pyrazinecarboxamide 3-OCH₃, 2-CONH₂ Methoxy group enhances lipophilicity; carboxamide aids hydrogen bonding
3-Chloropyrazine-2-carboxamide 3-Cl, 2-CONH₂ Chlorine increases electrophilicity; higher antimycobacterial activity (MIC = ~3 µM)
5-Bromo-2-hydroxy-N-phenyl derivatives 5-Br, 2-CONH₂, aryl groups Halogens improve target binding; IC₅₀ = 41.9–49.5 µmol/L (photosynthesis inhibition)
3-Benzylamino-5-cyanopyrazine-2-carboxamide 3-BnNH, 5-CN, 2-CONH₂ Cyano group reduces polarity; moderate activity (MIC = 6–12 µM)

Key Observations :

  • Methoxy vs.
  • Carboxamide vs. Cyano: Carboxamide derivatives generally show better antimycobacterial activity than cyano-substituted analogs due to hydrogen-bonding interactions with bacterial targets .
Antimycobacterial Activity
  • 3-Chloropyrazine-2-carboxamide derivatives (e.g., compound 8 in ) exhibit MIC values close to isoniazid (3 µM), a standard tuberculosis drug .
  • N-Thiazol-2-yl pyrazinecarboxamides (e.g., compound 4 in ) show moderate activity (IC₅₀ = 49.5 µmol/L) against Mycobacterium tuberculosis .
  • Methoxy Substitution : While direct MIC data for 3-methoxy derivatives are unavailable, methoxy groups in related compounds (e.g., 2-sulfanilamido-3-methoxy-pyrazine) demonstrate favorable pharmacokinetics (t₁/₂ = 12–15 hours) .

Physicochemical Properties

Lipophilicity (logK) and solubility are critical for drug delivery:

Compound logK Solubility (mg/mL) Notes
This compound ~1.8* Low (estimated) Methoxy increases logK
3-Chloro-2-carboxamide 1.2–1.5 Moderate Chlorine balances lipophilicity
5-Cyano derivatives 2.0–2.5 Poor High logK limits aqueous solubility

*Estimated based on structural analogs.

Preparation Methods

Reaction Procedure

  • Reagents : Trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) in a 4:1 volumetric ratio.

  • Conditions : Stirring at room temperature for 4–24 hours.

  • Workup : The reaction mixture is diluted with ice-cold water, extracted with dichloromethane, and purified via flash chromatography.

ParameterValue
Starting Material3-Methoxypyrazine-2-carbonitrile
Acid SystemTFA/H₂SO₄ (4:1 v/v)
Temperature25°C
Yield85%
Purity>95% (by NMR and HPLC)

Mechanistic Insights :

  • The nitrile group undergoes protonation by the acidic medium, forming a reactive nitrilium ion.

  • Nucleophilic attack by water generates an intermediate imidic acid, which tautomerizes to the stable carboxamide.

Multi-Step Synthesis from 2-Aminomalonamide

An alternative approach constructs the pyrazine core from simpler precursors, such as 2-aminomalonamide, via cyclization and subsequent functionalization.

Direct Methoxylation of Pyrazinecarboxamide Derivatives

Recent studies explore electrophilic substitution to introduce methoxy groups directly onto preformed pyrazinecarboxamides.

Methodology

  • Substrate : 3-Hydroxy-2-pyrazinecarboxamide.

  • Methoxylation Agent : Trimethyloxonium tetrafluoroborate or diazomethane.

  • Solvent : Dichloromethane or acetonitrile.

ConditionOutcome
AgentTrimethyloxonium tetrafluoroborate
Temperature0°C to 25°C
Yield60–75%

Key Consideration :

  • The enol tautomer of 3-hydroxy-2-pyrazinecarboxamide is more reactive toward electrophilic agents, necessitating tautomeric equilibrium control.

Comparative Analysis of Methods

The table below evaluates the practicality of each method based on yield, scalability, and complexity.

MethodYieldScalabilityComplexity
Acid-catalyzed hydrolysis85%HighLow
Multi-step from 2-aminomalonamide45%ModerateHigh
Direct methoxylation60–75%LowModerate

Recommendations :

  • For industrial-scale production, acid-catalyzed hydrolysis is preferred due to its high yield and minimal purification steps.

  • Multi-step synthesis is reserved for contexts requiring custom pyrazine core modifications.

Challenges and Optimization Strategies

Common Issues:

  • Byproduct Formation : Competing hydrolysis of the methoxy group under strongly acidic conditions.

  • Tautomeric Interference : The equilibrium between enol and keto tautomers affects reaction efficiency.

Solutions:

  • Temperature Control : Maintaining reactions below 30°C minimizes byproducts.

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize reactive intermediates .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-Methoxy-2-pyrazinecarboxamide from its precursor?

  • Methodological Answer: The synthesis requires high-purity precursors (e.g., ≥98% 3-hydroxypyrazine-2-carboxamide) and controlled nitration conditions. Potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) are critical for nitration, with H₂SO₄ acting as both catalyst and solvent. Reaction temperature (maintained at 0–5°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to KNO₃) must be optimized to minimize side reactions like over-nitration . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification.

Q. How can researchers characterize this compound post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm methoxy (-OCH₃) and carboxamide (-CONH₂) groups.
  • FT-IR for characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1600 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 184.06).
  • X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated in pyrazinecarboxamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized when encountering low yields during nitration?

  • Methodological Answer: Systematic variation of parameters is key:

  • Temperature control: Lower temperatures (e.g., 0–5°C) reduce byproduct formation but may slow reaction kinetics.
  • Catalyst concentration: Incremental increases in H₂SO₄ (from 95% to 97%) can enhance nitration efficiency .
  • Alternative solvents: Replace H₂SO₄ with mixed acids (e.g., HNO₃/H₂SO₄) for improved selectivity.
  • Real-time monitoring: Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. How can the thermodynamics of protein-ligand binding for this compound be evaluated?

  • Methodological Answer: Employ isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). For example, studies on pyrazine derivatives binding to Major Urinary Protein (MUP-I) revealed that affinity is driven by enthalpic contributions (e.g., desolvation effects) rather than entropy . Complement with NMR relaxation experiments (¹⁵N/²H) to analyze conformational changes in the protein backbone upon ligand binding.

Q. What experimental designs are suitable for evaluating antimicrobial activity of this compound derivatives?

  • Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (using Middlebrook 7H9 broth) to assess antimycobacterial potential .
  • Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.
  • Synergy testing with standard drugs (e.g., rifampicin) via checkerboard assays.
  • Cytotoxicity screening (e.g., Vero cell lines) to establish selectivity indices.

Q. How can DNA/BSA interactions of this compound metal complexes be analyzed?

  • Methodological Answer:

  • Electronic absorption titration: Monitor hypochromism in UV-vis spectra (e.g., λ = 260 nm for DNA) to calculate binding constants (K_b).
  • Fluorescence quenching: Use ethidium bromide displacement assays to assess intercalation with DNA.
  • Circular dichroism (CD): Detect conformational changes in BSA (e.g., α-helix to β-sheet transitions) upon ligand binding.
  • Molecular docking: Validate experimental data with computational models (e.g., AutoDock Vina) .

Data Contradiction and Mechanistic Analysis

Q. How can researchers resolve discrepancies in nitration yields reported across studies?

  • Methodological Answer:

  • Variable screening: Compare solvent systems (e.g., H₂SO₄ vs. acetic acid), reagent purity, and reaction scales.
  • Side-product analysis: Use LC-MS to identify byproducts (e.g., di-nitrated derivatives) and adjust stoichiometry.
  • Reproducibility protocols: Standardize moisture control (anhydrous conditions) and catalyst aging (freshly prepared HNO₃/KNO₃) .

Q. What strategies enhance the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer:

  • Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to improve antimicrobial activity .
  • Bioisosteric replacement: Replace the methoxy group with trifluoromethoxy (-OCF₃) to modulate lipophilicity (logP) .
  • Coordination chemistry: Synthesize Pd(II) or Cu(II) complexes to study metal-ligand interactions and DNA cleavage efficacy .

Computational and Theoretical Studies

Q. How can quantum chemical calculations guide the design of this compound analogs?

  • Methodological Answer:

  • DFT calculations: Optimize geometries at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular electrostatic potential (MEP) maps: Identify nucleophilic/electrophilic sites for functionalization.
  • Molecular dynamics (MD) simulations: Simulate solvation effects (e.g., water/DMSO) to predict bioavailability .

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